molecular formula C26H21FN4O2S2 B2406022 N-(3-ethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide CAS No. 1223770-42-0

N-(3-ethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide

Cat. No.: B2406022
CAS No.: 1223770-42-0
M. Wt: 504.6
InChI Key: KVJVANMNYUHUKX-UHFFFAOYSA-N
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Description

The compound N-(3-ethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a complex tricyclic scaffold. Its structure includes:

  • A tricyclic core with fused thia-triaza rings, which may confer rigidity and influence binding to biological targets.
  • A 4-fluorophenylmethyl substituent at position 5, likely enhancing lipophilicity and metabolic stability.
  • A 3-ethylphenyl group on the acetamide nitrogen, balancing steric bulk and hydrophobicity.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive acetamide derivatives reported in medicinal and agrochemical research .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S2/c1-2-16-5-3-6-19(13-16)29-21(32)15-34-26-30-22-20-7-4-12-28-24(20)35-23(22)25(33)31(26)14-17-8-10-18(27)11-9-17/h3-13H,2,14-15H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJVANMNYUHUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure and Classification
N-(3-ethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a complex organic molecule that contains multiple functional groups including an amide bond, aromatic rings, and a thiazole moiety. Such structural features often correlate with diverse biological activities.

Potential Biological Activities
Compounds with similar structures have been studied for various biological activities including:

  • Anticancer Activity : Many derivatives of aromatic amines and thiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups (like fluorine) can enhance their potency by increasing lipophilicity and facilitating cellular uptake.
  • Antimicrobial Properties : Compounds containing thiazole or oxo groups are often evaluated for their antibacterial and antifungal activities. The presence of sulfur in the structure can also contribute to antimicrobial mechanisms.
  • Enzyme Inhibition : Many compounds similar to this one have shown potential as enzyme inhibitors, particularly in targeting metabolic pathways in pathogens or cancer cells.

Case Studies

  • Cytotoxicity Assays :
    • A study on similar thiazole derivatives revealed significant cytotoxicity against human tumor cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity :
    • Research has indicated that compounds with thiazole rings exhibit strong activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated inhibition of bacterial growth comparable to standard antibiotics.

Data Tables

Activity TypeRelated CompoundsObserved Effects
AnticancerThiazole derivativesInduced apoptosis in cancer cell lines
AntimicrobialAromatic amine derivativesInhibited growth of various bacteria
Enzyme InhibitionOxo-thiazole compoundsInhibited urease and other enzymes

Mechanistic Insights

The biological activity of such compounds is often linked to their ability to interact with specific biological targets:

  • Cellular Uptake : The lipophilicity imparted by substituents like ethyl or fluorophenyl groups can enhance cellular permeability.
  • Target Interaction : The thiazole and oxo groups may facilitate binding to key enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name/ID Core Structure Substituents Potential Applications Reference
Target Compound 8-thia-3,5,10-triazatricyclo 3-ethylphenyl, 4-fluorophenylmethyl Unknown (theorized antimicrobial/neurological) N/A
CAS 923157-68-0 () 8-oxa-3,5-diazatricyclo 3-methoxyphenyl Custom synthesis (material science)
EP3348550A1 Derivatives () Benzothiazole Trifluoromethyl, halogenated aryl Pesticidal/antifungal
Rehman et al. (2018) () 1,3,4-oxadiazole 2-methoxy-5-chlorophenyl Acetylcholinesterase inhibition

Key Observations :

Tricyclic vs. Diazatricyclo Cores : The target compound’s 8-thia-3,5,10-triazatricyclo core differs from the 8-oxa-3,5-diazatricyclo analogue (CAS 923157-68-0) . The replacement of oxygen with sulfur (thia) may enhance electron delocalization or alter binding affinity.

The 4-fluorophenylmethyl moiety contrasts with the trifluoromethyl groups in EP3348550A1 derivatives , where trifluoromethyl enhances electronegativity and metabolic resistance.

Biological Activity :

  • Compounds with oxadiazole cores () exhibit acetylcholinesterase (AChE) inhibition, suggesting the target compound’s tricyclic system could be optimized for neurological applications .
  • EP3348550A1’s benzothiazole derivatives are pesticidal, implying that the target’s fluorophenyl group might similarly interact with pest-specific enzymes .

Table 2: Yield and Conditions for Selected Syntheses

Compound Key Reagents Yield Conditions Reference
’s Compound 3 N-Acetylsulfanilyl chloride 57% Ethanol, 0°C to RT
’s Compound 4f TFAA, CH3CN 79% Room temperature
Target Compound (Inferred) Similar to ~50–80% Likely requires TFA/oxa

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